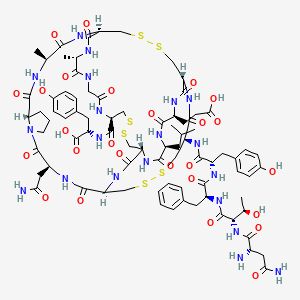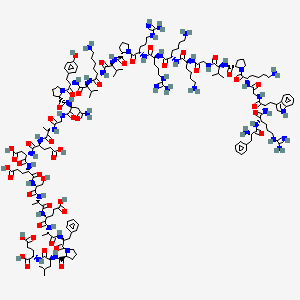
(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide , also known as HL , serves as a model compound for the cephalosporin antibiotic Cefdinir . It exhibits intriguing structural features and plays a crucial role in understanding the behavior of related compounds.
Molecular Structure Analysis
Scientific Research Applications
It is a key intermediate in synthesizing certain cephalosporin antibiotics. The synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate, a related compound, was investigated under various conditions, showing a total yield of 54% (Wang Li, 2007).
A study on the preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, a related compound, showed an overall yield of 70% under specific conditions, indicating its potential for industrial production (G. Jian, 2006).
The compound has been used as a model for studying the structural aspects of cephalosporin antibiotics. Research has focused on its coordination properties in copper(II) and iron(III) complexes, providing insights into the molecular structure and stability of cephalosporin antibiotics (S. Deguchi et al., 1997), (S. Deguchi et al., 1996).
This compound has been employed in the synthesis of various cephalosporin derivatives, which displayed potent antibacterial activity and good oral absorption in animal models (C. Yokoo et al., 1992).
Research on its derivatives indicates their effectiveness against Gram-negative and Gram-positive bacteria, with some showing promising results as potential oral cephalosporin antibiotics (M. Ochiai et al., 1981).
Another study focused on the improvement of synthesis methods for an ester-type prodrug of cephalosporin, employing this compound as a key intermediate, which could enhance the production process for pharmaceutical applications (H. Kamachi et al., 1990).
properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(2-hydroxyethyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S/c8-7-10-4(3-15-7)5(11-14)6(13)9-1-2-12/h3,12,14H,1-2H2,(H2,8,10)(H,9,13)/b11-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTAWFCSJOCRCK-WZUFQYTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/O)/C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-2-(hydroxyimino)acetamide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)







![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)




![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)